molecular formula C11H15NO3 B8700412 (4-Methoxy-benzylamino)-acetic acid methyl ester CAS No. 20839-80-9

(4-Methoxy-benzylamino)-acetic acid methyl ester

Cat. No. B8700412
CAS RN: 20839-80-9
M. Wt: 209.24 g/mol
InChI Key: RTQRFFYQCLGKMZ-UHFFFAOYSA-N
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Patent
US09051321B2

Procedure details

Sodium borohydride (438 mg, 1.2 mmol) was added to a solution of (E)-methyl 2-(4-methoxybenzylideneamino)acetate (2.0 g, 9.6 mmol) in a mixture of methanol (22 mL) and THF (11 mL) at 0° C. The reaction mixture was stirred 1 hour at room temperature then partitioned between a solution of saturated ammonium chloride (20 mL) and ethyl acetate (30 mL). The aqueous phase was separated and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a white oil (1.7 g, 85%).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:17]=[CH:16][C:8](/[CH:9]=[N:10]/[CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1>CO.C1COCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(\C=N\CC(=O)OC)C=C1
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between a solution of saturated ammonium chloride (20 mL) and ethyl acetate (30 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CNCC(=O)OC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.